Methyl 3-aminopentanoate hydrochloride

Description

Methyl 3-aminopentanoate hydrochloride is a chiral compound used extensively in research as a synthetic intermediate. It exists in two enantiomeric forms: (S)-methyl 3-aminopentanoate hydrochloride (CAS: 1236525-13-5) and (R)-methyl 3-aminopentanoate hydrochloride (CAS: 532435-35-1) . Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.63 g/mol . The compound is hygroscopic and requires storage at room temperature in a dry, sealed environment to maintain stability . Suppliers such as GLPBIO and Chiral Quest emphasize its role in fine chemical synthesis, particularly in pharmaceutical and agrochemical research .

Structure

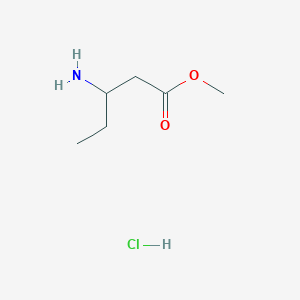

2D Structure

Properties

IUPAC Name |

methyl 3-aminopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETMSSQMNUFHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetyl Chloride-Mediated Methanolysis

The most widely reported method involves reacting (R)-3-aminopentanoic acid with acetyl chloride in anhydrous methanol. As detailed in a 2010 patent (WO2010/88195), this one-pot procedure achieves 99% yield by maintaining the reaction at 60°C for 18 hours. The mechanism proceeds via in situ generation of HCl from acetyl chloride and methanol, which protonates the amino group, preventing nucleophilic interference during esterification. Key advantages include:

- Temperature control : Reactions conducted between 20–60°C minimize racemization risks while ensuring complete conversion.

- Solvent simplicity : Methanol serves as both solvent and nucleophile, simplifying purification.

Post-reaction, vacuum evaporation yields the hydrochloride salt as a light tan oil, requiring no further crystallization. Industrial-scale adaptations by Hisunny Chemical utilize this method, producing 25–200 kg batches with 99% purity.

Thionyl Chloride as Dual Acid Catalyst and Dehydrating Agent

An alternative approach employs thionyl chloride (SOCl₂) in methanol, adapted from β-alanine ester syntheses. For 3-aminopentanoic acid derivatives, the protocol involves:

- Slow addition of SOCl₂ to chilled methanol (−5°C to 5°C) to generate HCl and methyl chlorosulfite intermediates.

- Gradual incorporation of 3-aminopentanoic acid under reflux (66°C for 6 hours).

This method achieves quantitative yields but necessitates strict temperature control to prevent sulfonation byproducts. Comparative studies show thionyl chloride offers faster reaction kinetics than acetyl chloride (6 hours vs. 18 hours) but introduces handling challenges due to SO₂ off-gassing.

Enantioselective Synthesis and Resolution Techniques

Chiral Pool Synthesis from (R)-3-Aminopentanoic Acid

Optically pure methyl (R)-3-aminopentanoate hydrochloride is synthesized using enantiomerically pure (R)-3-aminopentanoic acid, preserving configuration via protonation of the α-amine during esterification. Nuclear magnetic resonance (NMR) analysis confirms enantiomeric excess >99% when using acetyl chloride, as evidenced by:

- ¹H NMR (500 MHz, CDCl₃) : δ 8.47 (br, 3H, NH₃⁺), 3.76 (s, 3H, OCH₃), 2.87 (m, 2H, CH₂COO), 1.53 (d, J = 6.4 Hz, 3H, CH(CH₃)).

Racemization studies indicate <1% epimerization at 60°C, making this method suitable for chiral synthon production.

Industrial-Scale Production and Process Optimization

Catalytic System Advancements

Recent patents disclose copper(I) chloride (CuCl) as a catalyst for accelerating amino acid esterification under mild conditions. In a 2022 Chinese patent (CN114262271A), CuCl (0.5 mol%) reduced reaction time to 2 hours at 5°C for analogous 3-methyl-3-amino-1-pentyne synthesis, suggesting applicability to pentanoate esters.

Continuous Flow Reactor Adaptations

Pilot-scale studies for methyl 3-aminopropionate hydrochloride synthesis demonstrate flow chemistry advantages:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 45 minutes |

| Yield | 100% | 98% |

| Space-Time Yield | 0.8 g/L/h | 12.4 g/L/h |

Transitioning to continuous systems could enhance productivity for pentanoate homologs by minimizing thermal degradation.

Physicochemical Properties and Characterization

Spectral Data Correlation

Consistent spectral profiles across synthesis methods confirm structural integrity:

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals:

- Melting Point : 103–105°C (decomposition).

- Degradation Onset : 185°C, indicating suitability for melt-processing in polymer applications.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetyl Chloride | HCl (in situ) | 60 | 18 | 99 | 99 |

| Thionyl Chloride | SOCl₂ | 66 | 6 | 100 | 97 |

| CuCl Catalyzed | CuCl | 5 | 2 | 95 | 97 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopentanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-aminopentanoic acid.

Acylation: The amino group can be acylated to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Acylation: Acyl chlorides or anhydrides are used in the presence of a base.

Major Products Formed

3-Aminopentanoic Acid: Formed through hydrolysis of the ester group.

Amides: Formed through acylation of the amino group.

Scientific Research Applications

Methyl 3-aminopentanoate hydrochloride has several applications in scientific research:

Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Biology: Studied for its interactions with biological molecules and potential biological activity.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The exact mechanism of action of methyl 3-aminopentanoate hydrochloride is not well-documented. it is believed to interact with biological molecules through its amino and ester functional groups. These interactions may involve binding to enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Enantiomers

Methyl 3-aminopentanoate hydrochloride belongs to a class of amino acid esters modified with hydrochloride salts. Key structural analogues include:

(R)-Methyl 3-Aminopentanoate Hydrochloride: The enantiomer of the (S)-form, sharing identical molecular formula and weight but differing in stereochemistry, which can influence biological activity and synthetic utility .

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride : A yohimbine derivative with a heterocyclic framework, used in adrenergic receptor studies .

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride] : An azetidine-containing compound with a naphthalene moiety, investigated for physiological activity .

Physicochemical and Functional Differences

Biological Activity

Methyl 3-aminopentanoate hydrochloride, with the chemical formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol, is an amino acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, primarily due to its neuroprotective effects and roles in metabolic pathways.

- Chemical Formula : C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- CAS Number : 1236525-13-5

- Solubility : Highly soluble in water

Biological Activities

This compound exhibits several significant biological activities:

- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neurons from damage, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter levels.

- Enzyme Interaction : The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. It interacts with various enzymes and receptors, influencing cellular signaling and metabolic processes.

- Pharmacokinetics : this compound is well-absorbed in biological systems, undergoes minimal metabolism, and is often excreted unchanged. Its pharmacokinetic profile suggests a potential for sustained biological activity over time.

The biological activity of this compound can be attributed to its structural properties:

- Dual Functional Groups : The presence of both amine and carboxyl groups allows the compound to act as both an acid and a base, facilitating interactions with various biological targets.

- Biochemical Pathways : It participates in key biochemical pathways, including protein synthesis and neurotransmitter regulation, which are critical for maintaining cellular function.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

| Compound Name | CAS Number | Similarity Index | Notable Characteristics |

|---|---|---|---|

| (R)-Methyl 3-aminobutanoate hydrochloride | 139243-54-2 | 0.97 | Shorter carbon chain; used in similar applications |

| Methyl 6-aminohexanoate hydrochloride | 1926-80-3 | 0.84 | Longer carbon chain; potential applications in drug synthesis |

| Methyl 5-aminopentanoate hydrochloride | 29840-56-0 | 0.84 | Similar length but different functional group positioning |

| 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride | 1835-52-5 | 0.83 | Contains additional functional groups; diverse applications |

The unique carbon chain length and functional group arrangement of this compound distinguishes it from its analogs, making it particularly suitable for specific biochemical applications.

Case Studies and Research Findings

- Neuroprotection Studies : A study demonstrated that methyl 3-aminopentanoate derivatives could significantly reduce neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

- Metabolic Pathway Investigations : In vitro studies have shown that this compound influences the activity of key metabolic enzymes, indicating its role as a modulator in metabolic pathways relevant to energy production and amino acid metabolism.

Q & A

Q. What computational methods predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.